1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylicacid
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Overview
Description
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methodsThis method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions typically include the use of solvents such as acetonitrile (MeCN) and bases like potassium carbonate (K2CO3) . Industrial production methods may involve large-scale synthesis with process improvements such as the use of inexpensive catalysts and optimized reaction conditions .
Chemical Reactions Analysis
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other groups using reagents like alkyl halides in the presence of bases such as potassium carbonate in dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Scientific Research Applications
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. This compound can be used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used in biological studies to investigate its interactions with enzymes and receptors, contributing to the understanding of its biological activities.
Material Science: Triazole compounds are used in the development of materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Comparison with Similar Compounds
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
Voriconazole: Another antifungal agent with a triazole ring, used for its broad-spectrum antifungal activity.
The uniqueness of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activities.
Properties
Molecular Formula |
C6H6BrN3O2 |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
1-(4-bromotriazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-3-8-10(9-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
InChI Key |
RCMCEZDBSIAKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2N=CC(=N2)Br |
Origin of Product |
United States |
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